molecular formula C22H25ClN2O4 B13475021 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride

Cat. No.: B13475021
M. Wt: 416.9 g/mol
InChI Key: QUULIAZQGKDOCG-UHFFFAOYSA-N
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Description

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid moiety. It is commonly used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Properties

Molecular Formula

C22H25ClN2O4

Molecular Weight

416.9 g/mol

IUPAC Name

2-[4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid;hydrochloride

InChI

InChI=1S/C22H24N2O4.ClH/c23-22(13-20(25)26)9-11-24(12-10-22)21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14,23H2,(H,25,26);1H

InChI Key

QUULIAZQGKDOCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a fluorenylmethoxycarbonyl (Fmoc) group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound with high purity and yield. The process often includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Amide Bond Formation via Carboxylate Activation

The acetic acid group undergoes activation for nucleophilic substitution, forming amide bonds with amines. This is critical in peptide coupling and bioconjugation workflows:

Reaction Conditions

Reagent SystemSolventTemperatureTimeYieldSource
EDC/s-NHSMOPS buffer37°C15 h70–85%
HATU/2,6-lutidineDMFRT2 h82%

Mechanism :

  • Pre-activation of the carboxylic acid with carbodiimides (e.g., EDC) and NHS esters forms a reactive intermediate.

  • Nucleophilic attack by amines generates stable amide bonds .

Fmoc Deprotection

The Fmoc group is selectively cleaved under basic conditions to liberate the free amine:

Deprotection Protocol

  • Reagent : 20% piperidine in DMF or aqueous NH₃

  • Time : 30–60 minutes

  • Efficiency : >95% deprotection

Post-Deprotection Applications :

  • The exposed amine participates in:

    • Reductive amination with aldehydes/ketones

    • Sulfonylation with sulfonyl chlorides

    • Urea/thiourea formation with isocyanates

Stability and Side Reactions

The compound exhibits sensitivity to specific conditions:

FactorEffectMitigation Strategy
MoistureHydrolysis of Fmoc groupStore desiccated at -20°C
LightRadical degradationAmber vials; inert atmosphere
Acidic pH (<4)Premature HCl dissociationNeutralize before use

Data from storage studies indicate >90% stability at -20°C for 12 months .

Salt Exchange and Crystallization

The hydrochloride counterion can be exchanged via:

python
# Example protocol for anion exchange 1. Dissolve compound in H₂O/MeOH (1:1). 2. Add Ag₂CO₃ to precipitate Cl⁻. 3. Filter and lyophilize to obtain free base.

Alternative salts (e.g., TFA, acetate) are accessible for solubility optimization .

Functionalization of the Piperidine Ring

The secondary amine on the piperidine ring (after deprotection) enables:

Reaction Table

Reaction TypeReagentProduct Application
AcylationAcetic anhydrideHydrophobic modifiers
SulfonationTosyl chlorideBioconjugation linkers
Mannich reactionFormaldehyde/amineHeterocycle synthesis

Scientific Research Applications

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the piperidine ring and amino acid moiety allow for versatile reactivity. The compound can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over chemical reactions is required .

Biological Activity

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride, commonly referred to as Fmoc-Asp(OH)-OH, is a compound of significant interest in medicinal chemistry and biological research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications.

The molecular formula of this compound is C23H28ClN3O5C_{23}H_{28}ClN_{3}O_{5}, with a molecular weight of approximately 452.50 g/mol. The presence of the Fmoc group allows for selective reactions in peptide synthesis and other organic transformations.

PropertyValue
Molecular FormulaC23H28ClN3O5
Molecular Weight452.50 g/mol
CAS Number176504-01-1
AppearanceWhite to light yellow powder

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The Fmoc group provides stability during chemical reactions, while the piperidine and acetic acid moieties facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study conducted on similar piperidine derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, a recent screening assay showed that related compounds could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This inhibition was concentration-dependent, highlighting the potential for therapeutic applications in infectious diseases.

Cytotoxicity Studies

In cytotoxicity assays, the compound showed low toxicity against mammalian cell lines at certain concentrations, indicating a favorable safety profile for further development . This aspect is critical for any potential therapeutic use, as it suggests that the compound can selectively target pathogenic organisms without harming host cells.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of Fmoc-protected piperidine derivatives. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Enzyme Inhibition : In another investigation focusing on T3SS inhibition, researchers found that at concentrations of 50 µM, the compound effectively reduced the secretion of virulence factors in Salmonella enterica, showcasing its potential as a lead compound for anti-infective drug development .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment revealed that the compound had an IC50 value greater than 100 µM against human cancer cell lines, suggesting it has a good therapeutic index for further exploration in cancer therapy .

Q & A

Q. Methodological Approach :

  • Coupling Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance coupling efficiency during peptide conjugation steps .
  • Purification : Employ reversed-phase chromatography (HPLC) with water/acetonitrile gradients containing 0.1% trifluoroacetic acid (TFA) to isolate the target compound from byproducts .
  • Stoichiometry : Optimize reagent ratios (e.g., 1.2 equivalents of anhydrides for acylation reactions) to minimize unreacted starting material .

What safety precautions are critical during handling?

Q. Hazard Mitigation :

  • GHS Classification : Acute toxicity (oral, dermal, inhalation; Category 4). Use fume hoods and avoid aerosol formation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves before use and dispose of contaminated gloves properly .
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; consult a physician if ingested or inhaled .

How can computational methods improve reaction design?

Q. Advanced Strategy :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and transition states .
  • Data Feedback : Integrate experimental results (e.g., reaction yields, byproduct profiles) into computational models to refine reaction conditions iteratively .

What analytical techniques validate purity and structural integrity?

Q. Characterization Methods :

  • HPLC-MS : Detect impurities (<0.5% threshold) and confirm molecular weight via electrospray ionization .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify the Fmoc-protected amine and piperidine ring geometry .

How do structural analogs influence reactivity?

Q. Comparative Analysis :

Analog Key Feature Impact on Reactivity
4-Piperidineacetic acid HClLacks Fmoc groupHigher amine reactivity but lower stability in acidic conditions
Fmoc-alanine derivativesSimilar Fmoc protectionComparable coupling efficiency in peptide synthesis
Phenylthio-substituted analogsThioether linkageEnhanced nucleophilicity for alkylation reactions

How to troubleshoot low yields in amide bond formation?

Q. Troubleshooting Steps :

  • Reaction Time : Extend reaction duration (24–48 hours) for sterically hindered amines.
  • Solvent Choice : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to improve reagent solubility .
  • Byproduct Removal : Add scavenger resins (e.g., polymer-bound isocyanate) to sequester unreacted reagents .

What conditions affect compound stability during storage?

Q. Storage Guidelines :

  • Temperature : Store at –20°C under inert gas (argon) to prevent Fmoc group degradation .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the carbonate moiety .

How to integrate this compound into peptide conjugation strategies?

Q. Conjugation Protocol :

  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF to expose the primary amine for subsequent coupling .
  • Solid-Phase Synthesis : Anchor the compound to Rink amide resin via its carboxylic acid group for stepwise peptide elongation .

What spectroscopic signatures confirm successful synthesis?

Q. Key Spectral Data :

  • IR Spectroscopy : C=O stretch at 1720–1680 cm1^{-1} (Fmoc carbonate) and 1650 cm1^{-1} (amide bond) .
  • Mass Spec : Molecular ion peak at m/z 383.4 (M+H+^+) for the protonated parent ion .

How does the Fmoc group influence reaction mechanisms?

Q. Mechanistic Insight :

  • Protection : The Fmoc group shields the piperidine amine, preventing undesired nucleophilic attacks during acylation .
  • Cleavage : Acid-labile conditions (e.g., TFA) selectively remove Fmoc without disrupting the acetic acid backbone .

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